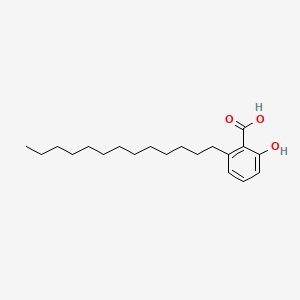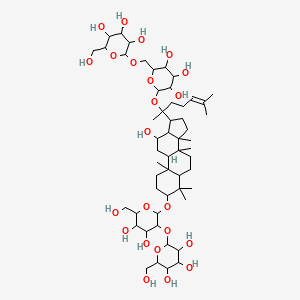
Glaziovine
Overview
Description
Glaziovine is a pro-aporphine alkaloid originally isolated from the plant Ocotea glaziovii, which belongs to the Lauraceae family . It has been studied extensively for its neuropharmacological properties and was registered as a tranquilizer under the trademark Suavedol® in the early 1970s . This compound is known for its anxiolytic and anti-ulcer properties .
Mechanism of Action
Target of Action
Glaziovine, a proaporphine alkaloid , primarily targets proteins associated with neurodegenerative diseases (NDDs) . Notably, it shows better interaction energy with acetylcholine esterase, VGF nerve growth factor, cyclin-dependent kinase, and glycogen synthase kinase when compared to clinically used drugs . These targets play crucial roles in the onset of NDDs, making this compound a potential therapeutic agent for these conditions .
Mode of Action
The interaction of this compound with its targets results in changes that could potentially alleviate symptoms of NDDs . Molecular docking analysis reveals that this compound has better interaction energy with its targets compared to some clinically used drugs . This suggests that this compound might bind more effectively to these targets, potentially enhancing its therapeutic effects .
Biochemical Pathways
These include the GluN1/GluN2B NMDA receptor, β-secretase, tyrosine phosphorylation regulation kinase, necrosis factor-kappa, adenosine A2A receptor, alpha-synuclein, beta-site amyloid precursor protein cleaving enzyme 1, c-Jun N terminal kinase, and monoamine oxidase B . The interaction with these proteins suggests that this compound may influence multiple biochemical pathways, potentially leading to downstream effects that could mitigate the symptoms of NDDs .
Pharmacokinetics
Preliminary data on the pharmacokinetics of this compound in humans reveal that it shows very high enteral absorption . When administered orally, peak plasma levels were encountered at 2 hours . The cumulative urinary excretion of total radioactivity over a 24-hour period was 38% after oral and 50% after intravenous administration . These ADME properties suggest that this compound has good bioavailability, which is crucial for its therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential therapeutic effects on NDDs . By interacting with key proteins involved in NDD pathology, this compound may help alleviate the symptoms of these diseases . .
Biochemical Analysis
Biochemical Properties
Glaziovine interacts with several enzymes and proteins. Notably, it has shown better interaction energy with acetylcholine esterase, VGF nerve growth factor, cyclin-dependent kinase, and glycogen synthase kinase when compared to clinically used drugs like memantine and tacrine .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of glaziovine involves several steps, including the use of ether or ester groups and diazo groups . One method for synthesizing (±)-glaziovine includes the following steps :
Reduction Stage: Conversion of the compound with formula (19) to formula (20) using reduction.
Removal of Ether or Ester Group: Formation of the compound with formula (21) by removing the ether or ester group present in the 4’-position.
Catalytic Hydrogenation: Carried out in glacial acetic acid in the presence of 10% palladium on carbon at temperatures between 15°C and 40°C under hydrogen pressure.
Formation of Diazonium Salt: The amino compound is treated in an acidic solution at 0°-5°C with an equivalent amount of an alkali metal nitrite to form the corresponding diazonium salt.
Chemical Reactions Analysis
Glaziovine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nitric acid, palladium on carbon, and alkali metal nitrites . Major products formed from these reactions include diazonium salts and reduced intermediates .
Scientific Research Applications
Glaziovine has several scientific research applications, particularly in neuropharmacology . It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This compound exhibits high inhibitory potential against hepatitis B surface antigen (HBsAg) with an IC50 value of 0.008 mM . It has also shown better interaction energy with acetylcholine esterase, VGF nerve growth factor, cyclin-dependent kinase, and glycogen synthase kinase compared to clinically used drugs .
Comparison with Similar Compounds
Glaziovine is similar to other pro-aporphine alkaloids such as actinidine and pronuciferine . it is unique in its high inhibitory potential against HBsAg and its better interaction energy with various molecular targets compared to clinically used drugs . Other similar compounds include diazepam, which has been compared with this compound in terms of its anxiolytic properties .
Properties
IUPAC Name |
11-hydroxy-10-methoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19-8-5-11-9-14(22-2)17(21)16-15(11)13(19)10-18(16)6-3-12(20)4-7-18/h3-4,6-7,9,13,21H,5,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJUPRNTSWJWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864739 | |
| Record name | (+/-)-Glaziovine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17127-48-9, 6808-72-6 | |
| Record name | Glaziovine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017127489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (.+-.)-Glaziovine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glaziovine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Glaziovine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLAZIOVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7J8A65P6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Glaziovine's anti-amoebic activity compare to Metronidazole?
A2: this compound demonstrates significant anti-amoebic activity with an IC50 of 33.5 µM, while Metronidazole, a standard treatment for amoebiasis, shows an IC50 of 6.8 µM. [] This suggests that while this compound is effective, Metronidazole exhibits greater potency against E. histolytica. []
Q2: What morphological changes in E. histolytica trophozoites are induced by this compound treatment?
A3: While the specific morphological changes are not detailed in the provided research, significant alterations in trophozoite morphology are observed following treatment with both this compound and an alkaloid extract containing this compound. []
Q3: What is the chemical formula and molecular weight of this compound?
A4: this compound has a molecular formula of C19H21NO4 and a molecular weight of 327.38 g/mol. []
Q4: Has the complete NMR assignment of this compound been reported?
A5: Yes, complete 1H and 13C NMR assignments of this compound were reported for the first time, facilitated by the availability of this compound and its O-methyl derivative, Pronuciferine. []
Q5: What is the partition coefficient of this compound at alkaline pH?
A6: this compound exhibits a very high partition coefficient at alkaline pH in a buffered water solution when partitioned against both benzene and chloroform. [] This suggests a preference for the organic phase, indicating high lipophilicity. []
Q6: What is the role of AcCYP80Q8 in this compound biosynthesis?
A8: AcCYP80Q8, a cytochrome P450 enzyme found in A. contorta, catalyzes the formation of the pentacyclic proaporphine this compound. [] This enzyme facilitates an unusual C-C phenol coupling reaction, directly contributing to the formation of the characteristic aporphine alkaloid skeleton. []
Q7: Have any computational studies been conducted on this compound?
A7: The provided research does not mention specific computational studies conducted on this compound.
Q8: How does methylation of this compound affect its biological activity?
A10: Methylation of this compound yields Pronuciferine. [] While both compounds exhibit anti-HBsAg activity, Pronuciferine demonstrates a significantly lower IC50 of 0.042 µM compared to this compound's IC50 of 0.008 µM. []
Q9: What is known about the stability and formulation of this compound?
A9: The provided research primarily focuses on this compound's isolation, identification, and biological activity. Further research is needed to establish its stability profile under various conditions and explore formulation strategies to enhance its therapeutic potential.
Q10: Is there information available regarding SHE regulations for this compound?
A10: The provided research primarily focuses on this compound's scientific aspects and does not provide information regarding SHE regulations. Regulatory guidelines and safety data sheets should be consulted for comprehensive information.
Q11: What is the bioavailability of this compound following oral administration in dogs?
A13: this compound displays high enteral absorption with a bioavailability ranging from 80% to 98% in dogs. [] This suggests efficient absorption from the gastrointestinal tract following oral administration. []
Q12: How is this compound excreted from the body?
A14: In dogs, this compound is excreted through both bile and urine in relatively similar amounts. [] Following intravenous administration, approximately 49% is excreted in urine within 24 hours, while oral administration results in 39% urinary excretion over the same period. []
Q13: What types of in vitro assays have been used to evaluate the biological activity of this compound?
A15: In vitro studies have utilized a tetrazolium dye reduction assay and flow cytometry to assess this compound's anti-amoebic activity against E. histolytica trophozoites. []
Q14: Is there evidence of resistance development to this compound?
A14: The provided research does not mention any studies investigating resistance mechanisms or the development of cross-resistance to this compound.
Q15: What is the safety profile of this compound?
A15: While this compound demonstrates promising anti-amoebic and anti-HBsAg activity, detailed toxicological studies are essential to fully assess its safety profile and potential for therapeutic use.
Q16: Have any targeted drug delivery strategies been explored for this compound?
A16: The research provided does not delve into targeted drug delivery strategies for this compound.
Q17: Are there any known biomarkers associated with this compound's efficacy or safety?
A17: The provided research does not mention any specific biomarkers associated with this compound's efficacy or safety.
Q18: What analytical techniques are commonly used to quantify this compound?
A21: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and selective method for quantifying this compound in plant material and biological samples. []
Q19: What extraction methods are typically employed for isolating this compound from plant sources?
A22: A statistical mixture design employing solvents like acetone, methanol, chloroform, and n-hexane has been investigated to optimize this compound extraction from Unonopsis duckei leaves. [] Synergistic effects between chloroform and methanol enhanced extraction efficiency. []
Q20: Is there information on the environmental impact and degradation of this compound?
A20: The provided research does not provide information regarding the environmental impact or degradation pathways of this compound.
Q21: What is known about the solubility of this compound in different media?
A21: The provided research does not provide specific details about the solubility of this compound in various solvents.
Q22: Have the analytical methods used for quantifying this compound been validated?
A25: Yes, at least one study employed a validated HPLC-MS/MS method for this compound quantification. [] The method demonstrated suitable accuracy, precision, and sensitivity for analyzing this compound content in plant material. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



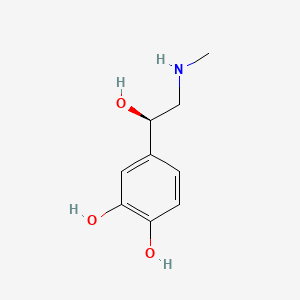
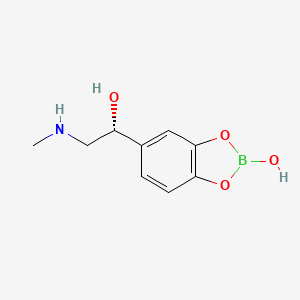

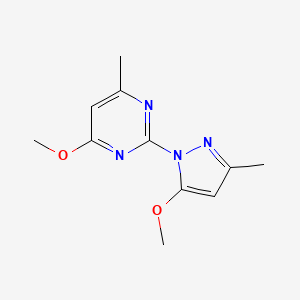
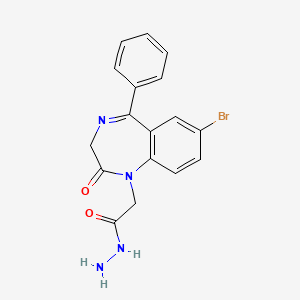


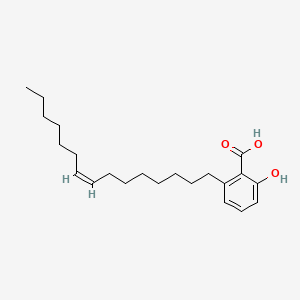
![8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671512.png)
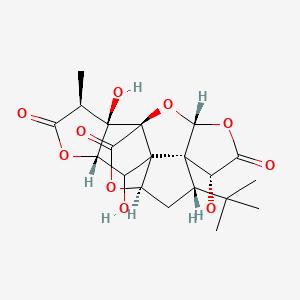
![(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671514.png)
